7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile
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Overview
Description
7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to yield the naphthyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 8-keto-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile.
Reduction: Formation of 8-hydroxy-5-methyl-6-hydroxy-5,6-dihydro-1,5-naphthyridine-2-carbonitrile.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes essential for microbial survival.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,8-Naphthyridine: Known for its antimicrobial properties.
Quinolones: A class of compounds with a similar core structure and broad-spectrum antimicrobial activity.
Uniqueness
7-Bromo-8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and hydroxyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H6BrN3O2 |
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Molecular Weight |
280.08 g/mol |
IUPAC Name |
7-bromo-8-hydroxy-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O2/c1-14-6-3-2-5(4-12)13-8(6)9(15)7(11)10(14)16/h2-3,15H,1H3 |
InChI Key |
QLBIDTSROBYAQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)Br)O)N=C(C=C2)C#N |
Origin of Product |
United States |
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